2-(Bromomethyl)-1,4-dihydroquinolin-4-one
Description
Significance of the Quinolinone Scaffold in Contemporary Organic and Medicinal Chemistry Research
The quinoline (B57606) and quinolinone ring systems are fundamental components in a vast array of natural products and synthetic compounds. researchgate.netnoveltyjournals.comresearchgate.netjetir.org These scaffolds are recognized for their diverse pharmacological activities, which has led to their extensive use in drug discovery and development. The quinolinone core, in particular, is a recurring motif in compounds exhibiting a wide spectrum of biological effects.
The versatility of the quinolinone scaffold allows for functionalization at various positions on the ring system, enabling the synthesis of a wide range of derivatives with tailored properties. This adaptability has made it a cornerstone in the development of new therapeutic agents and functional materials.
Overview of the Chemical Compound: 2-(Bromomethyl)-1,4-dihydroquinolin-4-one (B6229414)
This compound is a derivative of the quinolinone family characterized by a bromomethyl substituent at the 2-position of the 1,4-dihydroquinolin-4-one core. This compound serves as a crucial building block in organic synthesis due to the reactivity of the C-Br bond, which allows for a variety of nucleophilic substitution reactions.
Below are some of the key chemical properties of its common tautomeric form, 4-(bromomethyl)-1,2-dihydroquinolin-2-one:
| Property | Value |
| Molecular Formula | C10H8BrNO |
| Molecular Weight | 238.08 g/mol |
| Appearance | Light yellow to light reddish yellow solid |
| Melting Point | 255-258 °C |
Note: Data for the tautomer 4-(bromomethyl)-1,2-dihydroquinolin-2-one.
The nomenclature of quinolinone derivatives can be complex due to the existence of tautomeric forms. The compound , this compound, exists in equilibrium with its tautomer, 4-(bromomethyl)-1,2-dihydroquinolin-2-one. This lactam-lactim tautomerism is a characteristic feature of quinolinone systems.
The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. Spectroscopic studies, including NMR, are crucial for determining the predominant tautomeric form in a given environment. It is generally accepted that in the solid state and in many common solvents, the 2-quinolone (or quinolin-2-one) form is the more stable tautomer.
The history of quinoline chemistry dates back to the 19th century, with the first isolation of quinoline from coal tar. researchgate.net The synthesis of the quinoline ring system was a significant achievement in organic chemistry, with foundational methods such as the Skraup and Friedländer syntheses being developed in the late 1800s.
Research into quinolinone derivatives followed, driven by the discovery of their biological activities. The development of synthetic methods to introduce various functional groups onto the quinolinone scaffold has been a continuous area of investigation. The introduction of a reactive handle like the bromomethyl group at the 2- or 4-position provided a versatile intermediate for further chemical transformations.
Early research on bromomethyl quinolinones likely emerged from broader studies on the reactivity of methyl-substituted quinolinones. For instance, the bromination of 2-methylquinolin-4(1H)-ones has been investigated as a route to synthesize 2-(bromomethyl) derivatives. chdu.edu.ua These studies have explored the reaction conditions and the influence of other substituents on the regioselectivity of the bromination.
More recent research has focused on the application of this compound and its analogs in the synthesis of novel heterocyclic systems and compounds with potential therapeutic applications. For example, it is a key intermediate in the synthesis of Rebamipide, a gastroprotective agent. chemicalbook.comguidechem.com The reactivity of the bromomethyl group has been exploited in reactions with various nucleophiles to construct more complex molecular architectures. rsc.org
The evolution of analytical techniques has also played a crucial role in advancing the understanding of these compounds, allowing for detailed structural elucidation and the study of their tautomeric behavior.
Scope and Focused Research Areas Covered in the Outline
This article provides a focused overview of the chemical compound this compound. The scope is strictly limited to the following areas:
Significance of the Quinolinone Scaffold : A brief introduction to the importance of the broader chemical family to which this compound belongs.
Overview of the Chemical Compound : A description of the specific compound, including its nomenclature and the critical aspect of tautomerism.
Historical Context and Research Evolution : A look at the historical development of quinolinone chemistry and the emergence of research interest in this particular substituted derivative and its analogs.
The following table summarizes some of the key synthetic approaches to quinolinone derivatives, providing a historical context for the synthesis of compounds like this compound.
| Synthesis Name | Year | Description |
| Skraup Synthesis | 1880 | Reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.gov |
| Friedländer Synthesis | 1882 | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.gov |
| Camps Cyclization | 1899 | Intramolecular cyclization of an o-acylaminoacetophenone. |
| Pfitzinger Reaction | 1886 | Reaction of isatin (B1672199) with a carbonyl compound to yield quinoline-4-carboxylic acids. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
2-(bromomethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8BrNO/c11-6-7-5-10(13)8-3-1-2-4-9(8)12-7/h1-5H,6H2,(H,12,13) |
InChI Key |
PZQDTOBDTDKZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromomethyl 1,4 Dihydroquinolin 4 One and Precursors
Classical and Contemporary Quinoline (B57606) Core Synthesis Strategies
The quinoline framework is a prominent scaffold in medicinal chemistry, and its synthesis has been a subject of extensive research for over a century. nih.govnih.gov Classical methods, many of which are still in use today, provide the fundamental basis for constructing this bicyclic heterocycle. Notable examples include:
Skraup Synthesis : This is one of the oldest methods, involving the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.orgnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with aniline, followed by cyclization and oxidation. iipseries.orgwordpress.com
Friedländer Synthesis : This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (another ketone or aldehyde) in the presence of an acid or base catalyst to form a substituted quinoline. wikipedia.orgjk-sci.comresearchgate.net Its operational simplicity and the availability of starting materials make it a valuable method. jk-sci.com
Combes Synthesis : This method produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an intermediate Schiff base, which is formed by the condensation of an aniline with a β-diketone. iipseries.orgwikipedia.org
Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds to react with anilines, typically in the presence of a strong acid, to yield substituted quinolines. nih.goviipseries.org
These classical syntheses, while effective, often require harsh conditions. nih.govresearchgate.net Contemporary approaches often focus on improving these methods through milder catalysts, greener solvents like water, and novel reaction pathways to increase efficiency and reduce environmental impact. nih.govorganic-chemistry.org
Direct Synthetic Routes to 2-(Bromomethyl)-1,4-dihydroquinolin-4-one (B6229414)
Direct synthesis of the target compound primarily involves a two-step process starting from readily available acetoacetanilide (B1666496).
Bromination-Cyclization Approaches from Substituted Acetoacetanilides
The most common and industrially relevant method for preparing this compound (often referred to as 4-bromomethyl-2(1H)-quinolinone in literature) involves the bromination of an acetoacetanilide precursor followed by an acid-catalyzed intramolecular cyclization. google.comguidechem.com The general process starts with acetoacetanilide, which is first brominated to yield an intermediate, bromoacetoacetanilide. google.com This intermediate is then treated with a strong dehydrating acid, such as concentrated sulfuric acid or phosphorus pentoxide, to induce ring closure and form the final quinolinone product. google.comguidechem.comchemicalbook.com
Optimization of Reaction Conditions, Solvents, and Reagents
Optimizing the bromination-cyclization sequence is crucial for maximizing yield and purity while minimizing costs and the formation of impurities, such as dibrominated byproducts. google.com
For the bromination step , careful control of reaction parameters is essential. Key optimizations include:
Temperature : Controlling the bromination temperature is critical. One improved method specifies maintaining the temperature at no more than 30°C during the addition of a bromine-chloroform solution, followed by stirring at 20-30°C for 2-3 hours and then gentle warming to 60-65°C. google.com This temperature control helps to reduce the loss of volatile solvents like chloroform (B151607) and improves product yield. google.com
Solvent : Organic solvents like chloroform or glacial acetic acid are commonly used. google.comgoogle.com
Post-treatment : After the reaction, adjusting the pH to 6-7 with a base and using an alcohol like methanol (B129727) or ethanol (B145695) for pulping the crude product helps to purify the bromoacetoacetanilide intermediate. google.com
For the cyclization step , the choice of acid and reaction conditions significantly impacts the outcome:
Cyclizing Agent : Concentrated sulfuric acid is a frequently used reagent. google.comgoogle.com An alternative approach uses phosphorus pentoxide in a solvent like ethylene (B1197577) dichloride (dichloroethane), which also serves to carry away the water formed during the reaction. guidechem.comchemicalbook.comchemicalbook.com
Temperature Control : When using concentrated sulfuric acid, the bromo-acetoacetanilide is added portion-wise while cooling the acid to 5-10°C to maintain the feeding temperature below 20°C. The reaction is then allowed to proceed at 25-30°C for 2-3 hours. google.com This improved temperature management enhances production security and lowers costs by reducing the amount of sulfuric acid needed. google.com
| Step | Parameter | Optimized Condition | Solvent | Reagent | Reference |
|---|---|---|---|---|---|
| Bromination | Temperature | Initial addition ≤ 30°C, then stir at 20-30°C, warm to 60-65°C | Chloroform | Bromine | google.com |
| Bromination Workup | pH Adjustment | Adjust to pH 6-7 | Water/Alcohol | Alkali (e.g., NaOH) | google.com |
| Cyclization | Temperature | Addition at 5-10°C, reaction at 25-30°C | - | Concentrated H₂SO₄ | google.com |
| Cyclization | Temperature | Reflux at 83°C | Ethylene Dichloride | Phosphorus Pentoxide | chemicalbook.comchemicalbook.com |
Process Intensification and Scalability Studies for Laboratory and Pilot Production
The synthesis of this compound has been successfully scaled for industrial production. Reports describe large-scale synthesis using multi-thousand liter reactors. For instance, a procedure details the use of a 5000L enameled reactor for the cyclization step, starting with 500 kg of bromoacetoacetanilide. chemicalbook.comchemicalbook.com The reaction is conducted at the reflux temperature of the solvent (83°C for ethylene dichloride) for approximately 12 hours. chemicalbook.comchemicalbook.com This process yielded 442 kg of the final product, demonstrating a high yield of 95.08% with a purity of 99.67% by HPLC. chemicalbook.comchemicalbook.com Such scalability is facilitated by optimized procedures that ensure safety, reduce waste (e.g., by minimizing the use of concentrated sulfuric acid), and achieve high purity, making the process economically viable for large-scale manufacturing. google.comgoogle.com
Halocyclization Reactions of N-Allyl Quinolinone Derivatives
An alternative strategy for generating related bromomethylated heterocyclic systems involves the halocyclization of N-allyl quinolinone precursors. In this approach, an allyl group is first attached to the nitrogen atom of the quinolinone ring. Subsequent reaction with a halogen, such as molecular bromine, induces an electrophilic intramolecular cyclization. This reaction does not lead directly to this compound but instead forms a fused five-membered oxazole (B20620) ring, resulting in a 2-(bromomethyl)-1,2-dihydrooxazolo[3,2-a]quinolinium bromide salt. researchgate.netresearchgate.net This method provides a pathway to more complex, fused heterocyclic systems containing the core quinolinone structure and a bromomethyl group.
Preparation of Related Bromomethylated Fused Heterocyclic Quinolinone Systems
As an extension of the halocyclization chemistry, various bromomethylated fused heterocyclic quinolinone systems can be prepared. The bromination of N-allyl-substituted 4-hydroxy-2-quinolinones with molecular bromine in solvents like acetic acid or carbon tetrachloride results in the closure of an oxazole ring. researchgate.net This electrophilic cyclization yields compounds such as 2-bromomethyl-5-oxo-1,2-dihydro-5H-oxazolo[3,2-a]quinoline and its derivatives. researchgate.net Similarly, reacting 1-allyl-6(7)-methylquinolin-2(1H)-ones with halogens affords 2-halomethyl-7(8)-methyl-1,2-dihydro wikipedia.orgquimicaorganica.orgoxazolo[3,2-a]quinolinium halides. researchgate.net These reactions highlight a versatile method for creating complex, polycyclic structures from simpler quinolinone precursors, where the bromomethyl group is incorporated as part of the fused ring system.
Synthesis of 2-Bromomethyl-Substituted Furo[2,3-b]quinolinones
A key strategy for the synthesis of bromomethyl-substituted furoquinoline derivatives involves the electrophilic intramolecular heterocyclization of specifically substituted quinolinone precursors. researchgate.net This approach utilizes the reactivity of an appended alkenyl group with bromine to induce a ring-closing reaction.
A notable example is the synthesis of 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline hydrobromide, an isomer of the furo[2,3-b] system. researchgate.net The process begins with the starting material 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol. researchgate.net Treatment of this compound with bromine initiates an electrophilic attack on the double bond, which is followed by an intramolecular cyclization involving the hydroxyl group at the 4-position of the quinoline ring. researchgate.net This domino reaction results in the formation of the fused furo[3,2-c]quinoline (B8618731) ring system, incorporating a bromomethyl group at the 2-position of the newly formed furan (B31954) ring. researchgate.net The resulting bromomethyl derivative can be further transformed by reacting it with various nucleophiles to yield corresponding 2-substituted furo[3,2-c]quinolines, such as 2-hydroxymethyl, 2-alkoxymethyl, or 2-dialkylaminomethyl derivatives. researchgate.net
Synthesis of 2-Bromomethyl-Substituted Oxazolo[3,2-a]quinolinones
The synthesis of 2-bromomethyl-substituted oxazolo[3,2-a]quinolinones is effectively achieved through the bromocyclization of N-allyl-substituted quinolinone precursors. researchgate.netresearchgate.net This reaction provides a direct route to the fused oxazolo[3,2-a]quinolinone core while simultaneously installing the bromomethyl moiety.
The general procedure involves the reaction of an N-allyl-substituted 4-hydroxy-2-quinolinone with molecular bromine in a suitable solvent such as acetic acid or carbon tetrachloride. researchgate.net The reaction proceeds via an initial electrophilic addition of bromine to the allyl double bond. This is followed by an intramolecular nucleophilic attack from the oxygen atom of the quinolinone, leading to the closure of a five-membered oxazole ring. researchgate.netresearchgate.net The final product of this sequence is a 2-bromomethyl-5-oxo-1,2-dihydro-5H-oxazolo[3,2-a]quinoline. researchgate.net
A specific application of this methodology is the bromination of N-allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. researchgate.net When treated with molecular bromine in glacial acetic acid, this substrate undergoes cyclization to form the 2-bromomethyl-4-carboxy-5-methyl-1,2-dihydrooxazolo[3,2-a]quinolinium bromide salt. researchgate.net This process demonstrates the versatility of the bromocyclization reaction for creating complex heterocyclic structures. researchgate.net
General Strategies for Introducing the Bromomethyl Moiety into Quinolinone Scaffolds
The introduction of a bromomethyl group onto a quinolinone scaffold can be accomplished through different strategies, depending on the desired position of the substituent. Key methods include the direct radical bromination of a methyl group already present on the ring or the construction of the quinolinone ring from an acyclic precursor that already contains the necessary functionality for bromomethyl group formation.
Radical Bromination of 2-Methylquinolinones
A direct and common method for preparing this compound is the radical bromination of a 2-methyl-1,4-dihydroquinolin-4-one precursor. This transformation typically employs N-Bromosuccinimide (NBS) as the brominating agent. organic-chemistry.org NBS is a preferred source of bromine for radical reactions, such as allylic and benzylic brominations. organic-chemistry.org The methyl group at the 2-position of the quinolinone ring is benzylic in nature, making it susceptible to radical halogenation.
The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by exposure to UV light. nih.gov NBS functions by providing a low, steady concentration of molecular bromine, which favors the radical substitution pathway over potential electrophilic addition reactions. youtube.com
Cyclization of Acyclic Precursors
An alternative strategy involves building the quinolinone ring from an acyclic precursor, a method that can be used to synthesize different isomers. For instance, 4-bromomethylquinoline-2(H)-ketone is prepared via a two-step process starting from acetoacetanilide. google.com
Bromination of the Precursor: Acetoacetanilide is first dissolved in an organic solvent and undergoes bromination by the dropwise addition of bromine. google.com
Ring-Closure Reaction: The resulting acetoacetanilide bromide is then slowly added to a strong dehydrating agent, such as concentrated sulfuric acid. This induces a cyclization reaction to form the 4-bromomethylquinoline-2(H)-ketone product. google.com
Chemical Reactivity and Derivatization Strategies of 2 Bromomethyl 1,4 Dihydroquinolin 4 One
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The bromomethyl group at the 2-position of the 1,4-dihydroquinolin-4-one ring is highly susceptible to nucleophilic attack. This reactivity is analogous to that of other benzylic or allylic halides, where the adjacent π-system stabilizes the transition state of the substitution reaction. A range of nucleophiles can be employed to displace the bromide ion, leading to the formation of a diverse array of 2-substituted methyl-1,4-dihydroquinolin-4-one derivatives.
Research on closely related systems, such as 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines, demonstrates that these compounds readily react with monofunctional nucleophiles in the presence of an acid acceptor to yield the expected substitution products. rsc.org Similarly, the bromomethyl group on a related 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline hydrobromide has been shown to be displaced by various nucleophiles, including water, alcohols, and dialkylamines, to afford the corresponding 2-hydroxymethyl, 2-alkoxymethyl, and 2-dialkylaminomethyl derivatives. researchgate.net
These transformations highlight the utility of the bromomethyl group as a handle for introducing a variety of functional groups. The general scheme for these reactions involves the attack of a nucleophile on the methylene (B1212753) carbon, with the concurrent departure of the bromide leaving group.
Table 1: Examples of Nucleophilic Substitution Reactions on Related Bromomethyl-Substituted Heterocycles
| Nucleophile | Product Functional Group | Reference Compound |
| Water (H₂O) | Hydroxymethyl (-CH₂OH) | 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline researchgate.net |
| Alcohols (ROH) | Alkoxymethyl (-CH₂OR) | 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline researchgate.net |
| Dialkylamines (R₂NH) | Dialkylaminomethyl (-CH₂NR₂) | 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline researchgate.net |
| Various monofunctional nucleophiles | Substituted methyl | 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines rsc.org |
Dehydrobromination Pathways and Aromatization Reactions
In addition to substitution reactions, 2-(bromomethyl)-1,4-dihydroquinolin-4-one (B6229414) has the potential to undergo elimination reactions, specifically dehydrobromination. This process would involve the removal of a proton and the bromide ion, which could lead to the formation of a reactive exocyclic methylene intermediate, 2-methylene-2,3-dihydroquinolin-4-one. Such intermediates are valuable in cycloaddition reactions and other transformations.
Furthermore, the dihydroquinoline core can be aromatized to the more stable quinoline (B57606) system. While direct dehydrobromination of the bromomethyl group to a methyl-substituted quinoline is not a direct pathway, the dihydroquinolin-4-one scaffold itself can be oxidized. For instance, 2,3-dihydroquinolin-4(1H)-ones have been converted to the corresponding quinolines through a two-step sequence involving reduction followed by dehydration and oxidation. mdpi.com This suggests that under appropriate reaction conditions, derivatives of this compound could be transformed into the corresponding substituted quinolines, which are prevalent motifs in medicinal chemistry.
Construction of Complex Molecular Architectures and Fused Polycyclic Systems
The reactive nature of the bromomethyl group makes this compound a valuable precursor for the synthesis of more complex, fused polycyclic systems. The bromomethyl moiety can be used to tether other ring systems or to initiate intramolecular cyclization reactions.
For example, intramolecular Heck coupling has been employed in the cyclization of 1-(2-bromobenzyl)-7-chloroquinolin-4(1H)-one to generate a tetracyclic isoindolo[2,1-a]quinoline-5(11H)-one. nih.gov This demonstrates how a haloalkyl group attached to a quinolinone nitrogen can be used to construct a new fused ring. It is conceivable that the 2-(bromomethyl) group could participate in similar intramolecular cyclizations, either through initial substitution to introduce a suitable tether or by direct reaction with another part of the molecule.
The synthesis of polycyclic-fused benzoxepino[3,4-b]quinolin-13(6H)-ones from a 2-(chloromethyl)quinoline (B1294453) derivative further illustrates the utility of haloalkyl-substituted quinolines in building complex heterocyclic frameworks. researchgate.net These examples underscore the potential of this compound as a starting material for creating novel, multi-ring systems of potential interest in materials science and medicinal chemistry.
Table 2: Examples of Fused Polycyclic Systems Derived from Quinoline Precursors
| Starting Material Type | Fused System | Synthetic Strategy | Reference |
| 1-(2-bromobenzyl)-7-chloroquinolin-4(1H)-one | Isoindolo[2,1-a]quinoline-5(11H)-one | Intramolecular Heck coupling | nih.gov |
| Ethyl 6-benzoyl-2-(chloromethyl)quinoline-3-carboxylate | Benzoxepino[3,4-b]quinolin-13(6H)-one | Intramolecular Friedel-Crafts acylation | researchgate.net |
| 2-(3-butenyl)quinazolin-4(3H)-one | 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | PIFA-initiated oxidative cyclization | nih.gov |
Role as a Versatile Synthetic Intermediate and Building Block in Heterocyclic Chemistry
Bromomethyl-substituted quinolinones are recognized as important intermediates in organic synthesis. For instance, 4-bromomethyl-quinoline-2(H)-one, a related isomer, is a key intermediate in the synthesis of the anti-ulcer drug Rebamipide. google.com, google.com This highlights the industrial relevance of this class of compounds.
The term "building block" in chemistry refers to a molecular unit that can be readily incorporated into a larger, more complex structure. fluorochem.co.uk this compound fits this description perfectly. Its dihydroquinolin-4-one core is a common scaffold in bioactive molecules, and the reactive bromomethyl group provides a convenient point of attachment for a wide range of other chemical moieties. The diverse reactivity of such compounds makes them ideal starting points for the synthesis of libraries of compounds for drug discovery and for the development of new synthetic methodologies. frontiersin.org, researchgate.net
The ability to perform nucleophilic substitutions, engage in cyclization reactions, and potentially undergo aromatization makes this compound a versatile tool for the synthetic chemist, enabling the construction of a wide variety of heterocyclic compounds.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Through the analysis of one-dimensional and two-dimensional spectra, a complete picture of the proton and carbon framework of 2-(bromomethyl)-1,4-dihydroquinolin-4-one (B6229414) can be assembled.
One-Dimensional (1H and 13C) NMR Analysis
¹H NMR: The proton NMR spectrum of this compound provides key information about the number of different types of protons and their neighboring environments. The aromatic protons of the quinolinone ring typically appear as a complex multiplet in the downfield region (δ 7.0-8.5 ppm). The methylene (B1212753) protons of the bromomethyl group are expected to show a singlet at approximately δ 4.5 ppm. The proton at position 3 of the quinolinone ring would likely appear as a singlet around δ 6.5 ppm. The NH proton of the dihydroquinolinone ring is also expected in the downfield region and may exhibit broadening.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon (C-4) is characteristically found in the highly deshielded region of the spectrum, typically around δ 175-180 ppm. The carbons of the aromatic ring will resonate in the δ 120-140 ppm range. The carbon of the bromomethyl group is expected to appear at approximately δ 30-35 ppm, while the C-2 and C-3 carbons of the quinolinone ring would have distinct chemical shifts reflecting their electronic environments.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Quinolinone Derivatives This table presents typical chemical shift ranges for key functional groups in quinolinone-related structures. Actual values for this compound may vary based on solvent and experimental conditions.
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.0 - 8.5 | 120 - 140 |
| C=O | - | 175 - 180 |
| CH₂-Br | ~4.5 | 30 - 35 |
| C₃-H | ~6.5 | ~110 |
| N-H | Variable (often broad) | - |
Two-Dimensional (HSQC, HMBC, TOCSY) NMR Techniques for Connectivity and Correlation
Two-dimensional NMR experiments are instrumental in establishing the precise connectivity of atoms within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.edu For this compound, HSQC would definitively link the proton signals of the aromatic ring and the methylene group to their corresponding carbon signals. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). columbia.eduprinceton.edu This is crucial for piecing together the molecular framework. For instance, correlations would be expected between the methylene protons and the C-2 carbon of the quinolinone ring, as well as between the aromatic protons and various carbons within the fused ring system.
Total Correlation Spectroscopy (TOCSY): TOCSY is used to identify protons that are part of the same spin system. In the case of this compound, this would be particularly useful for confirming the coupling network within the aromatic ring protons. wisc.edu
Application of NMR in Tautomerism Studies of the Quinolinone Ring System
The quinolinone ring can exist in tautomeric forms, primarily the keto (amide) and enol (imidol) forms. NMR spectroscopy is a powerful tool to study this equilibrium. researchgate.netrsc.org In solution, the compound predominantly exists as the 1,4-dihydroquinolin-4-one (keto) tautomer. This is evidenced by the presence of the characteristic carbonyl signal in the ¹³C NMR spectrum and the absence of a distinct hydroxyl proton signal in the ¹H NMR spectrum that would be expected for the enol form. Variable temperature NMR studies can also provide insights into the dynamics of any potential tautomeric exchange. beilstein-journals.org
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. chemguide.co.uk The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways for related quinolinone structures often involve the loss of the side chain or fragmentation of the heterocyclic ring. nih.govnih.gov For this compound, characteristic fragments could include the loss of a bromine radical (•Br) or the entire bromomethyl group (•CH₂Br). libretexts.org
Table 2: Expected Mass Spectrometric Data for this compound
| Ion | Expected m/z | Notes |
| [M]⁺ | 237/239 | Molecular ion peak showing bromine isotope pattern |
| [M-Br]⁺ | 158 | Loss of bromine radical |
| [M-CH₂Br]⁺ | 144 | Loss of bromomethyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O groups of the quinolinone ring.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200 - 3400 |
| C=O (amide) | Stretching | 1650 - 1680 |
| C=C (aromatic) | Stretching | 1500 - 1600 |
| C-Br | Stretching | 500 - 600 |
Chromatographic Methods (e.g., HPLC) for Purity Assessment and Isomer Separation
The synthesis of this compound can theoretically yield various impurities and isomers, necessitating robust analytical methods for their detection and quantification. While specific research detailing the chromatographic analysis of this compound is not extensively documented in publicly available literature, established principles of chromatography for related quinolinone structures provide a framework for its assessment.
Purity analysis by HPLC is critical for ensuring the quality and consistency of this compound. The primary goal is to separate the main compound from any starting materials, by-products, or degradation products. A typical HPLC method for a compound of this nature would involve a reversed-phase column, often a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV spectrophotometer at a wavelength where the quinolinone chromophore exhibits maximum absorbance.
For a closely related isomer, 4-Bromomethyl-1,2-dihydroquinoline-2-one , specific HPLC conditions have been reported for its qualitative and quantitative determination. These methods can serve as a starting point for developing a validated analytical procedure for this compound. The established method for the 4-bromo isomer utilizes an Eclipse XDB-C18 column with a mobile phase of acetonitrile and water in a 30:70 volume ratio. The flow rate is maintained at 0.8 mL/min, and detection is carried out at 230 nm. Such a method has demonstrated good linearity and recovery, indicating its suitability for purity assessment. In industrial synthesis of this related compound, HPLC has been used to confirm purities as high as 99.67%.
The separation of isomers, such as positional isomers (e.g., 2-bromomethyl vs. 4-bromomethyl) or stereoisomers if a chiral center exists, represents a more complex chromatographic challenge. The development of a successful isomer separation method hinges on exploiting the subtle differences in the physicochemical properties of the isomers. This often requires screening various stationary phases (e.g., different bonded phases, chiral stationary phases) and mobile phase compositions (e.g., varying organic modifiers, pH, and additives).
While specific data on the isomer separation of this compound is not available, the general approach would involve meticulous method development. The initial step would be to use high-resolution columns and to optimize the mobile phase to achieve baseline separation of the isomers. Gradient elution, where the mobile phase composition is changed over the course of the analysis, can be particularly effective in resolving complex mixtures.
The following interactive data table summarizes typical HPLC parameters that would be considered in the development of a purity assessment method for this compound, based on methods for related compounds.
| Parameter | Typical Value/Condition | Purpose |
| Stationary Phase | Reversed-Phase C18 (e.g., Eclipse XDB-C18) | Provides hydrophobic interaction for separation of nonpolar to moderately polar compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Organic modifier and aqueous component to control retention and selectivity. |
| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; gradient for complex mixtures with a wide range of polarities. |
| Flow Rate | 0.8 - 1.5 mL/min | Influences analysis time and separation efficiency. |
| Detection Wavelength | ~230 nm (UV) | Wavelength of maximum absorbance for the quinolinone chromophore. |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | Affects retention times and peak shapes. |
Further research and experimental data are necessary to establish and validate specific chromatographic methods for the purity assessment and isomer separation of this compound. The principles outlined here, drawn from the analysis of analogous structures, provide a solid foundation for such developmental work.
Theoretical and Computational Chemistry of 2 Bromomethyl 1,4 Dihydroquinolin 4 One Analogues
Quantum Chemical Calculations for Electronic Structure, Stability, and Aromaticity
Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and aromaticity of 2-(bromomethyl)-1,4-dihydroquinolin-4-one (B6229414) analogues. Density Functional Theory (DFT) is a widely used method for these investigations, offering a balance between computational cost and accuracy. nih.gov
Studies on similar quinolin-4-one derivatives have utilized DFT to analyze their tautomeric forms, namely the ketone and enol forms. researchgate.net These calculations help in determining the relative stability of these tautomers by comparing their thermodynamic parameters. researchgate.net For instance, the equilibrium between the keto and enol forms can be investigated, which is crucial for understanding the compound's reactivity. researchgate.net
The electronic properties of these molecules are often explored through Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity and kinetic stability. A large HOMO-LUMO gap generally implies high stability. researchgate.net
Table 1: Calculated Electronic Properties of a Quinolin-4-one Analogue
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is illustrative and based on typical values for similar compounds found in the literature.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetic Profiles
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound analogues. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products, thereby elucidating the reaction pathway. pku.edu.cnmdpi.com
For instance, in cycloaddition reactions, which are common for such heterocyclic systems, DFT can be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism. pku.edu.cnmdpi.com The energetic profiles of these pathways can be calculated, allowing for the prediction of the most favorable reaction route. pku.edu.cn The activation free energies for each step of the reaction can be computed to identify the rate-determining step. pku.edu.cn
These computational studies can also shed light on the regioselectivity and stereoselectivity of reactions. By comparing the activation energies of different possible reaction pathways leading to various isomers, the experimentally observed product distribution can be explained and predicted.
Table 2: Calculated Activation Energies for a Hypothetical Reaction of a Quinolinone Analogue
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Pathway A | TS1 | 15.2 |
| Pathway B | TS2 | 21.5 |
| Pathway C | TS3 | 18.7 |
Note: The data in this table is illustrative and based on typical values for similar compounds found in the literature.
Molecular Modeling and Docking Studies for Investigating Molecular Interactions and Binding Modes
Molecular modeling and docking are essential computational techniques for studying the interactions of this compound analogues with biological macromolecules, such as proteins and nucleic acids. nih.govfrontiersin.org These methods are particularly valuable in drug discovery for predicting how a small molecule (ligand) binds to the active site of a target protein. frontiersin.org
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. physchemres.org The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their binding affinity. nih.gov The docking score provides an estimate of the binding energy, with more negative scores indicating stronger binding. mdpi.com
These studies can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the binding of the ligand to the receptor. physchemres.orgnih.gov This information is crucial for understanding the mechanism of action of a compound and for designing new derivatives with improved binding affinity and selectivity. mdpi.com Molecular dynamics simulations can further be employed to study the stability of the ligand-protein complex over time. nih.govmdpi.com
Table 3: Results of a Molecular Docking Study of a Quinolinone Analogue with a Target Protein
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| Analogue 1 | -8.5 | TYR234, LYS89, ASP145 |
| Analogue 2 | -7.9 | TYR234, SER90, ASP145 |
| Analogue 3 | -9.1 | TYR234, LYS89, GLU146 |
Note: The data in this table is illustrative and based on typical values for similar compounds found in the literature.
Prediction of Spectroscopic Parameters through Computational Methods
Computational methods can be used to predict various spectroscopic parameters of this compound analogues, which can aid in their characterization and structural elucidation. researchgate.net DFT and time-dependent DFT (TD-DFT) are commonly employed for this purpose. rsc.org
For example, theoretical calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of a molecule. researchgate.net By comparing the calculated spectrum with the experimental one, the vibrational modes can be assigned to specific functional groups, confirming the molecular structure.
Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions can be very useful in assigning the signals in the experimental NMR spectra, especially for complex molecules.
UV-Vis absorption spectra can be predicted using TD-DFT calculations. rsc.org These calculations provide information about the electronic transitions in the molecule, which are responsible for its absorption of light. rsc.org The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to validate the computational model and to understand the electronic structure of the molecule. researchgate.net
Table 4: Predicted vs. Experimental Spectroscopic Data for a Quinolinone Analogue
| Spectroscopic Parameter | Predicted Value | Experimental Value |
| IR Frequency (C=O stretch) | 1650 cm⁻¹ | 1645 cm⁻¹ |
| ¹H NMR Chemical Shift (H-3) | 6.5 ppm | 6.4 ppm |
| UV-Vis λmax | 320 nm | 325 nm |
Note: The data in this table is illustrative and based on typical values for similar compounds found in the literature.
Structure Activity Relationship Sar Investigations of 2 Bromomethyl 1,4 Dihydroquinolin 4 One Derivatives
Design Principles for Rational Modification of the Quinolinone Scaffold in Research
The quinoline (B57606) and quinolinone core structures are recognized as "privileged scaffolds" in medicinal chemistry. nih.gov This designation stems from their ability to bind to a wide variety of biological targets, making them a foundational structure in the development of new therapeutic agents. nih.govrsc.org The rational design of derivatives based on this scaffold involves strategic modifications to enhance biological activity, selectivity, and pharmacokinetic properties. manchester.ac.ukresearchgate.net
A key principle in the modification of the quinolinone scaffold is the targeted functionalization to modulate interactions with biological receptors or enzymes. manchester.ac.uk This can involve introducing groups that block metabolic pathways, thereby increasing the compound's stability and duration of action. researchgate.net For instance, the introduction of fluorine atoms or bulky groups like a t-butyl group can prevent metabolic oxidation at specific sites. manchester.ac.ukresearchgate.net
Another design strategy focuses on optimizing the electronic and steric properties of the molecule to improve its binding affinity and selectivity for a specific target. nih.gov This is achieved through the controlled addition or alteration of substituents at various positions on the quinoline ring. researchgate.net The goal is to create a molecule that fits precisely into the binding pocket of the target protein, maximizing favorable interactions and minimizing off-target effects. nih.gov Computational methods, such as modeling and quantum mechanics calculations, are often employed to analyze close contacts between the compound and its target, guiding the design of new analogues with modulated activity. researchgate.net This simultaneous modulation of drug metabolism and target interaction is a cornerstone of modern drug design. manchester.ac.uk
The modular nature of the quinolinone scaffold allows for a combinatorial approach to synthesis, where different domains of the molecule can be systematically altered. nih.gov These domains can be engineered for various purposes, such as tuning photophysical properties in imaging probes or enhancing structural diversity to explore a wider chemical space for biological activity. nih.gov
Impact of the Bromomethyl Group and its Substitutions on Molecular Interactions and Biological Activities
The bromomethyl group at the C-2 position of the 2-(bromomethyl)-1,4-dihydroquinolin-4-one (B6229414) scaffold is a critical determinant of its biological activity. As a reactive electrophilic moiety, this group can act as an alkylating agent, forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of target proteins. This irreversible binding can lead to potent and sustained inhibition of enzyme function. The presence of a halogen, particularly bromine, makes the methylene (B1212753) carbon susceptible to nucleophilic attack, a mechanism often exploited in the design of targeted covalent inhibitors.
The following table summarizes the predicted impact of various substitutions at the C-2 methyl position, based on general principles of medicinal chemistry and SAR studies of related heterocyclic compounds.
| Original Group | Substituted Group | Predicted Change in Reactivity | Potential Impact on Molecular Interactions | Anticipated Effect on Biological Activity |
| -CH₂Br (Bromomethyl) | -CH₂OH (Hydroxymethyl) | Loss of alkylating ability | Introduction of H-bond donor/acceptor capabilities | Shift from covalent to reversible inhibition; likely change in target profile and potency. |
| -CH₂Br (Bromomethyl) | -CH₂NH₂ (Aminomethyl) | Loss of alkylating ability | Introduction of a basic center for ionic and H-bonding | Potential for new electrostatic interactions; significant change in activity. |
| -CH₂Br (Bromomethyl) | -CH₂F (Fluoromethyl) | Reduced alkylating potential | Stronger C-F bond is less reactive than C-Br | Decreased covalent binding efficiency; potentially lower potency if activity depends on alkylation. |
| -CH₂Br (Bromomethyl) | -CH₃ (Methyl) | Complete loss of reactivity | Increased lipophilicity, potential for hydrophobic interactions | Removal of the key reactive group would likely lead to a significant loss of potency. |
| -CH₂Br (Bromomethyl) | -CH₂CN (Cyanomethyl) | Altered electronic profile | Introduction of a polar, H-bond accepting group | May engage in different non-covalent interactions; activity profile would change. |
Studies on various quinoline derivatives have shown that the introduction and positioning of bromo and other functional groups significantly influence their cytotoxic and antiproliferative effects. researchgate.netnih.gov For example, research on brominated 8-hydroxyquinolines demonstrated strong antiproliferative activity against several tumor cell lines, underscoring the importance of halogen substitution in conferring potent biological activity. researchgate.net Therefore, any modification to the bromomethyl group on the 1,4-dihydroquinolin-4-one scaffold is expected to substantially modulate its biological function.
Quantitative Structure-Activity Relationship (QSAR) Analysis of Synthesized Analogues
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, QSAR models are instrumental in understanding which physicochemical properties are key drivers of their activity and in predicting the potency of novel, unsynthesized derivatives. nih.govresearchgate.net
The development of a QSAR model involves calculating a set of molecular descriptors for each analogue in a series. nih.gov These descriptors are numerical values that quantify various aspects of a molecule's structure, including its electronic, steric, topological, and lipophilic properties. pensoft.net A dataset of compounds with known biological activities is divided into a training set, used to build the model, and a test set, used to validate its predictive power. pensoft.net Statistical techniques, such as multilinear regression (MLR) or machine learning algorithms like k-nearest neighbors (KNN) and artificial neural networks (ANN), are then used to generate an equation that links the descriptors to the observed activity. nih.govnih.govresearchgate.net
For quinolinone-based compounds, QSAR studies have successfully identified key descriptors that influence their activity against various targets, including Mycobacterium tuberculosis and different cancer cell lines. nih.gov For example, one study on quinolinone-based thiosemicarbazones found that van der Waals volume, electron density, and electronegativity were pivotal for antituberculosis activity. nih.gov Another QSAR analysis of thiazolidinone derivatives highlighted the importance of topological and 2D-matrix descriptors in predicting antimicrobial activity. ijprajournal.com
The table below lists common molecular descriptors used in QSAR studies of quinolinone analogues and their typical influence on biological activity.
| Descriptor Type | Descriptor Example | Property Represented | Typical Correlation with Activity |
| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. | Increased polarity can enhance interactions with polar residues in a binding site. pensoft.net |
| Steric/Topological | Molecular Volume/Area | The size and shape of the molecule. | Optimal volume is often required to fit into a receptor's binding pocket. pensoft.net |
| Lipophilic | LogP | The lipophilicity or hydrophobicity of the molecule. | Affects membrane permeability and binding to hydrophobic pockets. pensoft.net |
| Thermodynamic | Heat of Formation | The energy stability of the molecule. | Can relate to the molecule's reactivity and ability to adopt a bioactive conformation. |
| 3D Descriptors (CoMFA/CoMSIA) | Steric and Electrostatic Fields | 3D shape and electronic properties. | Provides a 3D map indicating where modifications would increase or decrease activity. nih.gov |
A statistically robust QSAR model, indicated by high correlation coefficients (R²) and cross-validated R² (q²), serves as a powerful tool. nih.govnih.gov It allows for the virtual screening of compound libraries and guides the rational design of new analogues with potentially enhanced potency, saving significant time and resources in the drug discovery process. nih.gov
Correlation between Specific Structural Features and Interactions with Biological Targets
Molecular recognition is governed by a combination of non-covalent and, in the case of the bromomethyl group, covalent interactions. Computational techniques like molecular docking are frequently used to predict and analyze the binding modes of quinolinone derivatives within the active site of a biological target. nih.govnih.govbenthamdirect.com These studies reveal the key interactions that stabilize the ligand-receptor complex.
Common binding interactions observed for quinolinone scaffolds include:
Hydrogen Bonding: The quinolinone core contains hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen), which can form crucial hydrogen bonds with amino acid residues like asparagine, glutamine, and arginine in a protein's active site. mdpi.com
Hydrophobic Interactions: The fused benzene (B151609) ring of the quinolinone scaffold is hydrophobic and often engages in van der Waals and hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine. nih.govmdpi.com
π-π Stacking: The aromatic nature of the quinoline ring system allows for favorable π-π stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine, further anchoring the molecule in the binding pocket.
Covalent Bonding: As previously discussed, the C2-bromomethyl group is a key feature that can form a covalent bond with a nucleophilic residue in the target's active site, leading to irreversible inhibition.
The table below summarizes the types of molecular interactions and the structural features responsible for them.
| Interaction Type | Responsible Structural Feature | Interacting Partner (in Target) | Significance |
| Covalent Bonding | C2-Bromomethyl group (-CH₂Br) | Nucleophilic amino acids (e.g., Cys, His, Lys) | Leads to irreversible inhibition and high potency. |
| Hydrogen Bonding | N-H group, C=O group | Polar amino acids (e.g., Asn, Gln, Ser) | Orients the molecule correctly within the binding site. mdpi.com |
| Hydrophobic Interactions | Fused aromatic ring system | Nonpolar amino acids (e.g., Val, Leu, Ile) | Contributes significantly to binding affinity. mdpi.com |
| π-π Stacking | Fused aromatic ring system | Aromatic amino acids (e.g., Phe, Tyr, Trp) | Enhances binding stability. |
Analysis of these binding modes provides a structural basis for the observed biological activity and allows for the rational design of new derivatives with improved affinity and selectivity. For example, if docking studies reveal an unoccupied hydrophobic pocket near the quinolinone ring, a new analogue could be designed with an additional hydrophobic substituent to fill that pocket and increase binding affinity. nih.gov
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. mdpi.com Chiral natural products are typically biosynthesized in an enantiomerically pure form, and often only one enantiomer (a non-superimposable mirror image) is biologically active. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with different stereoisomers of a ligand. researchgate.net
For derivatives of this compound, the introduction of a chiral center, for instance by substitution at the C-3 position of the dihydro-ring, would result in enantiomers that could display significantly different biological activities. One enantiomer might fit perfectly into the target's binding site, while its mirror image may not be able to bind effectively or may even bind to a different target altogether.
The influence of stereochemistry extends beyond target binding to affect pharmacokinetics, including absorption, distribution, metabolism, and excretion. mdpi.com Studies on other chiral compounds have shown that stereochemistry can be a key driver for potency and can affect transport across cell membranes, sometimes resulting in a stereospecific uptake of a drug. mdpi.com
Furthermore, the molecule's conformational preference—the most stable three-dimensional shape it adopts—is critical for activity. The quinolinone ring system has a degree of flexibility, and the molecule must adopt a specific low-energy conformation (the "bioactive conformation") to bind optimally to its target. Substituents on the ring can influence this conformational preference, either by favoring the bioactive conformation or by creating steric hindrance that prevents the molecule from adopting it. Therefore, understanding the stereochemical and conformational requirements of the target is essential for designing potent and selective inhibitors based on the this compound scaffold.
Applications in Chemical Biology and Advanced Materials Research Non Clinical Focus
Role in the Synthesis of Research Probes and Imaging Agents for Biological Systems
There is a lack of specific studies detailing the use of 2-(Bromomethyl)-1,4-dihydroquinolin-4-one (B6229414) in the synthesis of research probes and imaging agents. However, the inherent properties of the quinolinone scaffold suggest its potential in this area. Quinoline (B57606) derivatives are known to possess fluorescent properties, which are essential for imaging agents. The bromomethyl group provides a reactive site for conjugation to biomolecules or other signaling moieties. This could theoretically allow for the development of targeted probes for cellular imaging, though specific examples for this compound are not available in the current literature.
Integration into Novel Material Science Applications (e.g., Polymers, Coatings, Functional Materials)
Utilization in Advanced Analytical Chemistry Method Development
Currently, there are no specific advanced analytical methods reported that utilize this compound as a key reagent. In principle, its reactivity could be exploited for derivatization of analytes to enhance their detection in techniques like HPLC or mass spectrometry. For instance, the bromomethyl group could react with specific functional groups on target molecules, introducing the quinolinone chromophore for improved UV-Vis or fluorescence detection. Nevertheless, no published methods have specifically employed this compound for such purposes.
Studies on Enzymatic Interactions and Identification of Molecular Targets for Biological Research
Specific studies on the enzymatic interactions of this compound are not available in the reviewed literature. However, the broader class of quinolinone derivatives has been investigated for activity against various enzymes. For example, some quinazolinone derivatives, which share structural similarities, have been identified as potent and selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.gov
Research into 1,4-dihydroquinolin-4-ones has identified their potential as inhibitors of the kinesin spindle protein (KSP), a motor protein essential for cell division. nih.gov This suggests that the 1,4-dihydroquinolin-4-one scaffold can be tailored to interact with specific enzyme active sites. The electrophilic nature of the bromomethyl group in this compound could potentially lead to covalent modification of enzymatic targets, making it an interesting candidate for the development of irreversible inhibitors for research purposes. However, without specific studies, any potential molecular targets remain speculative.
Future Directions and Emerging Research Avenues
Development of Green and Sustainable Synthetic Methodologies for Quinolinone Bromomethylation
The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often require harsh conditions and generate significant chemical waste. tandfonline.com The future of synthesizing 2-(Bromomethyl)-1,4-dihydroquinolin-4-one (B6229414) and its precursors lies in the adoption of green chemistry principles, which prioritize waste minimization, energy efficiency, and the use of sustainable materials. researchgate.net
Recent advancements have demonstrated the efficacy of greener approaches for quinolinone synthesis, which can be adapted for the specific bromomethylation process. researchgate.netnih.gov Methodologies such as microwave-assisted synthesis have been shown to significantly shorten reaction times and improve yields for various quinoline derivatives. tandfonline.com The use of environmentally benign solvents like water and ethanol (B145695), coupled with reusable catalysts such as Amberlyst-15, further aligns with sustainable chemistry goals. tandfonline.comresearchgate.netresearchgate.net One-pot synthesis techniques, where multiple reaction steps are carried out in a single reactor, are particularly promising as they reduce solvent consumption and waste from intermediate purification steps. researchgate.net
Future research should focus on developing a direct, one-pot, green synthesis for this compound, potentially via an intramolecular cyclization of a suitable precursor like 2-aminochalcones. mdpi.com
Table 1: Green Synthetic Approaches for Quinolinone Synthesis
| Green Approach | Catalyst/Medium | Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Water, Trifluoroacetic acid | Short reaction times, high yields, economical. tandfonline.com |
| Ultrasonic Irradiation | Chitosan decorated copper nanoparticles (CS/CuNPs) in ethanol | Energy efficient, multicomponent green reaction. nih.gov |
| Heterogeneous Catalysis | Amberlyst-15, p-toluenesulfonic acid (p-TSA) | Reusable catalyst, solvent-free or green solvents. tandfonline.comresearchgate.net |
Exploration of Novel Reaction Pathways and Catalytic Systems for Derivatization
The bromomethyl group is a highly versatile functional handle, enabling a wide array of subsequent chemical transformations. Exploring novel reaction pathways for the derivatization of this compound is a key avenue for future research. This will allow for the synthesis of diverse libraries of compounds with potentially unique biological activities.
Transition-metal catalysis, particularly with palladium, rhodium, and copper, has revolutionized the synthesis and functionalization of heterocyclic compounds. mdpi.com These catalytic systems could be employed for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the bromomethyl position, introducing a variety of substituents. Domino reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient strategy to build molecular complexity from simple starting materials. nih.gov Investigating phosphine-catalyzed domino reactions, for instance, could lead to complex polycyclic structures. acs.org Furthermore, photocatalytic methods are emerging as powerful tools for C-H amination and other transformations under mild conditions, offering new ways to functionalize the quinolinone scaffold. acs.org
Future efforts should be directed at applying these modern catalytic methods to the bromomethyl group of the title compound to synthesize novel derivatives that would be otherwise difficult to access.
Table 2: Modern Catalytic Systems for Heterocycle Synthesis and Derivatization
| Catalytic System | Reaction Type | Potential Application for Derivatization |
|---|---|---|
| Palladium (Pd) Catalysis | Cross-coupling, Annulation | Introduction of aryl, alkyl, and alkynyl groups. researchgate.netmdpi.com |
| Rhodium (Rh) / Ruthenium (Ru) Catalysis | C-H Activation, Annulation | Direct functionalization of the quinolinone core. mdpi.com |
| Copper (Cu) Catalysis | C-H Bond Activation | Synthesis of substituted quinolines. mdpi.com |
| Silver (Ag) Catalysis | Radical Initiated Cyclization | Synthesis of trifluoromethylated dihydroquinolin-2(1H)-ones. mdpi.com |
Advanced Characterization Techniques for Dynamic Molecular Processes
A thorough understanding of the three-dimensional structure, reactivity, and dynamic behavior of this compound and its derivatives is crucial for rational drug design and materials development. Advanced characterization techniques are indispensable for elucidating these properties.
Single-crystal X-ray diffraction is a powerful tool for determining the precise molecular structure and intermolecular interactions in the crystalline state. proquest.com Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and mass spectrometry, are fundamental for confirming the chemical structures of newly synthesized compounds. nih.gov These techniques, when used in combination, can provide a comprehensive picture of the static molecular structure.
Future research should employ more advanced techniques to study the dynamic aspects of these molecules. For example, variable-temperature NMR could be used to study conformational changes and dynamic equilibria in solution. Time-resolved spectroscopic techniques could probe the kinetics and mechanisms of reactions involving the bromomethyl group, providing insights into transient intermediates and transition states.
Deeper Computational Insight into Complex Molecular Systems and Reaction Mechanisms
Computational chemistry has become an integral part of modern chemical research, offering powerful tools to predict molecular properties, elucidate reaction mechanisms, and guide experimental design. aip.org Applying these methods to this compound will provide deeper insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) is widely used to study the electronic structure, molecular geometries, and reactivity of molecules. proquest.comresearchgate.net It can be used to calculate properties like HOMO and LUMO energies, which are crucial for understanding chemical reactivity and nonlinear optical properties. proquest.commdpi.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can be used to correlate the structural features of quinolinone derivatives with their biological activity, aiding in the design of more potent compounds. nih.govmdpi.com Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules and their interactions with biological targets, such as proteins or nucleic acids, over time. nih.gov
Future computational studies should focus on modeling the reaction pathways for the synthesis and derivatization of this compound to optimize reaction conditions. Furthermore, docking and MD simulations will be essential for identifying potential biological targets and understanding the molecular basis of their activity. nih.gov
Table 3: Computational Methods in Quinolinone Research
| Computational Method | Application |
|---|---|
| Density Functional Theory (DFT) | Calculation of molecular structure, reactivity parameters, and spectroscopic properties. proquest.comresearchgate.net |
| 3D-QSAR (CoMFA) | Correlating molecular fields with biological activity to guide drug design. mdpi.com |
| Molecular Docking | Predicting the binding mode and affinity of ligands to biological macromolecules. nih.gov |
Expanding the Chemical Space of Quinolinone Derivatives for Next-Generation Research Tools
The strategic expansion of chemical space around a privileged scaffold like quinolinone is a cornerstone of modern drug discovery and chemical biology. nih.govdigitellinc.com The reactive nature of the bromomethyl group in this compound makes it an ideal starting point for generating a diverse library of new chemical entities.
By systematically reacting the parent compound with a wide range of nucleophiles, researchers can create a collection of derivatives with varied physicochemical properties. This approach, often referred to as diversity-oriented synthesis, aims to populate unexplored regions of chemical space. mdpi.com The resulting compounds can then be screened against a wide array of biological targets to identify novel research tools, such as fluorescent probes, chemical biology tools, or starting points for new therapeutic agents. mdpi.comnih.gov The integration of rational design principles, guided by computational modeling and structure-activity relationship (SAR) studies, will be crucial for navigating this expanded chemical space efficiently. mdpi.comnih.govresearchgate.net
The ultimate goal is to develop next-generation research tools and therapeutic leads by leveraging the unique chemical reactivity of this compound to create novel molecular architectures with tailored functions. researchgate.netnih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 2-(Bromomethyl)-1,4-dihydroquinolin-4-one?
The synthesis typically involves condensation reactions between brominated aldehydes and amines, with careful optimization of reaction parameters. Key steps include:
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .
- Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility, while dichloromethane (DCM) aids in stepwise purification .
- Bromination : Post-synthetic bromination at the methyl position may require N-bromosuccinimide (NBS) under radical initiation .
Q. How can purity and structural integrity be validated for this compound?
Methodological approaches include:
Q. What solvents and conditions stabilize this compound during storage?
- Storage : Anhydrous conditions under inert gas (N₂/Ar) at –20°C prevent hydrolysis of the bromomethyl group.
- Solvents : DMSO or DCM is preferred for long-term stability, avoiding protic solvents like methanol .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during scale-up?
- Kinetic profiling : Monitor reaction progress via in-situ techniques (e.g., FTIR or Raman spectroscopy) to identify rate-limiting steps .
- By-product analysis : Use LC-MS to detect intermediates (e.g., over-brominated derivatives) and adjust stoichiometry .
- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent ratios to optimize reproducibility .
Q. What role does the bromomethyl group play in modulating biological activity?
- Lipophilicity : The bromine atom increases logP, enhancing membrane permeability in cellular assays .
- Electrophilic reactivity : The CH₂Br moiety may act as a leaving group in nucleophilic substitution reactions, enabling covalent binding to target proteins .
- Structure-activity relationships (SAR) : Compare analogs (e.g., chloro- or iodomethyl derivatives) to quantify bromine’s contribution to potency .
Q. How can synthetic protocols be adapted for air-sensitive intermediates?
Q. What computational tools predict the reactivity of this compound in novel reactions?
Q. How does the compound’s stability vary under physiological conditions?
- pH-dependent degradation : Perform accelerated stability studies in buffers (pH 1–9) with HPLC monitoring. The lactam ring may hydrolyze in acidic conditions, while the bromomethyl group degrades in basic media .
- Thermal analysis : DSC/TGA reveals decomposition thresholds (>150°C), informing storage and handling protocols .
Q. What strategies mitigate by-product formation during cyclization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
